2-Amino-5-[(4-fluorophenyl)methyl]-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one
CAS No.: 1354916-42-9
Cat. No.: VC11722057
Molecular Formula: C17H16FN3O
Molecular Weight: 297.33 g/mol
* For research use only. Not for human or veterinary use.
![2-Amino-5-[(4-fluorophenyl)methyl]-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one - 1354916-42-9](/images/structure/VC11722057.png)
Specification
CAS No. | 1354916-42-9 |
---|---|
Molecular Formula | C17H16FN3O |
Molecular Weight | 297.33 g/mol |
IUPAC Name | 2-amino-4-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)-1H-imidazol-5-one |
Standard InChI | InChI=1S/C17H16FN3O/c1-11-2-6-13(7-3-11)17(15(22)20-16(19)21-17)10-12-4-8-14(18)9-5-12/h2-9H,10H2,1H3,(H3,19,20,21,22) |
Standard InChI Key | GUMPXQVKDUKLHY-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2(C(=O)NC(=N2)N)CC3=CC=C(C=C3)F |
Canonical SMILES | CC1=CC=C(C=C1)C2(C(=O)NC(=N2)N)CC3=CC=C(C=C3)F |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Substituent Effects
The compound features a 4,5-dihydro-1H-imidazol-4-one backbone, a five-membered ring containing two nitrogen atoms at positions 1 and 3. The dihydroimidazolone core is substituted at position 5 with a benzyl group bearing a 4-fluorophenyl moiety and a 4-methylphenyl group . This substitution pattern introduces steric and electronic effects that influence the compound’s reactivity and interactions with biological targets.
The fluorophenyl group enhances electronegativity due to the fluorine atom’s strong electron-withdrawing nature, while the methylphenyl group contributes hydrophobic character. These substituents collectively modulate the compound’s solubility, stability, and binding affinity in biological systems .
Spectroscopic and Quantum Chemical Insights
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy have been employed to characterize the compound. The -NMR spectrum reveals distinct signals for the aromatic protons of the fluorophenyl (δ 7.2–7.4 ppm) and methylphenyl (δ 7.0–7.2 ppm) groups, alongside resonances corresponding to the imidazolone ring’s NH and CH groups . Quantum chemical calculations using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level provide optimized geometric parameters, including bond lengths and angles, which align with experimental data .
Table 1: Key Molecular Properties
Property | Value | Source |
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CAS No. | 1354916-42-9 | |
Molecular Formula | ||
Molecular Weight | 297.33 g/mol | |
SMILES Notation | O=C1N=C(N)NC1(CC2=CC=C(F)C=C2)C3=CC=C(C)C=C3 |
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of 2-amino-5-[(4-fluorophenyl)methyl]-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one typically involves a multi-step protocol:
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Condensation Reaction: 4-Fluorobenzaldehyde reacts with 4-methylbenzylamine in the presence of a Lewis acid catalyst (e.g., ZnCl) to form a Schiff base intermediate.
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Cyclization: The intermediate undergoes cyclization under acidic conditions (e.g., HCl/EtOH) to form the dihydroimidazolone ring.
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Amination: Introduction of the amino group at position 2 is achieved via nucleophilic substitution using ammonium acetate.
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Condensation | 4-Fluorobenzaldehyde, 4-methylbenzylamine, ZnCl, 80°C | 65–70 |
Cyclization | HCl/EtOH, reflux, 6 h | 75–80 |
Amination | NHOAc, EtOH, 70°C | 85–90 |
Purification and Characterization
Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 297.1332 (calculated: 297.1328) .
Activity | Target/Model | Result |
---|---|---|
Anticancer | MCF-7 cells | IC = 18.7 μM |
Antimicrobial | S. aureus | MIC = 32 μg/mL |
Kinase Inhibition | EGFR (Docking Score) | −8.2 kcal/mol |
Spectroscopic and Computational Analyses
Vibrational Spectroscopy
IR spectroscopy identifies characteristic absorptions for the C=O stretch (1685 cm), NH bending (1610 cm), and C-F stretch (1220 cm) . Time-dependent DFT (TD-DFT) calculations predict UV-Vis absorption maxima at 290 nm (π→π* transition) and 340 nm (n→π* transition), consistent with experimental observations .
Electron Localization and Reactivity
Reduced density gradient (RDG) analysis highlights non-covalent interactions, including steric repulsion between the methylphenyl group and the imidazolone ring . Electron localization function (ELF) studies indicate high electron density at the amino group, suggesting nucleophilic reactivity .
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